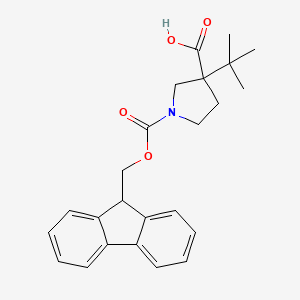

3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring three key structural elements:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A widely used amine-protecting group in peptide synthesis, base-labile under conditions like piperidine treatment .

- Tert-butyl substituent: A bulky alkyl group at position 3, enhancing steric hindrance and lipophilicity.

- Carboxylic acid moiety: Positioned at C3, enabling conjugation or further functionalization.

The tert-butyl addition would increase this value, likely to ~365–380 g/mol (estimated from similar compounds in ).

Properties

IUPAC Name |

3-tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-23(2,3)24(21(26)27)12-13-25(15-24)22(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAITKNAVDCEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the protection of the amino group using fluorenylmethoxycarbonyl (Fmoc) chemistry. The reaction conditions often require the use of strong bases and organic solvents to ensure the successful formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to achieve high yields and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Fmoc-protected amino group makes it a valuable intermediate in peptide synthesis.

Biology: In biological research, this compound can be used to study protein interactions and enzyme activities. Its structural complexity allows for the design of specific probes and inhibitors.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and catalysts.

Mechanism of Action

The mechanism by which 3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in its biological activity, as it can be selectively removed under certain conditions, allowing for the release of the active pyrrolidine moiety.

Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, leading to the modulation of various biochemical pathways. The exact targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects: Tert-butyl vs. Other Groups

Key Observations :

- The tert-butyl group in the target compound distinguishes it from simpler Fmoc-pyrrolidine derivatives by significantly increasing steric bulk. This could reduce reaction rates in solid-phase peptide synthesis (SPPS) but improve resistance to enzymatic degradation in drug candidates.

- The trifluoromethyl group () introduces polarity and metabolic stability, contrasting with the tert-butyl’s lipophilicity .

- Dimethyl substituents () provide intermediate steric effects compared to tert-butyl, with stereochemical variations influencing chiral recognition in asymmetric synthesis .

Stereochemical and Functional Group Variations

Key Observations :

Physicochemical and Handling Properties

Biological Activity

3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid, also known as (S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate (CAS No. 307531-88-0), is a complex organic compound utilized primarily in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in the selective protection of amino acids during synthetic processes.

The molecular formula of this compound is C24H28N2O4, with a molecular weight of 408.49 g/mol. It is characterized by its dual functionality, providing protection for both the amine and carboxylic acid groups, which is essential for the synthesis of complex peptides.

The primary biological activity of this compound is attributed to its role as a protecting group in organic synthesis. The Fmoc group protects the amine functionality during synthetic steps, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be selectively removed using bases such as piperidine, revealing the free amine for further functionalization.

Peptide Synthesis

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate is extensively used in peptide synthesis due to its ability to facilitate the formation of peptide bonds while maintaining the integrity of reactive functional groups.

Medicinal Chemistry

This compound has significant implications in medicinal chemistry, particularly in the development of peptide-based therapeutics. Its protective capabilities allow for the synthesis of bioactive peptides that can be used in drug development.

Bioconjugation

In bioconjugation applications, this compound serves as a versatile linker for attaching peptides to various biomolecules, enhancing their therapeutic potential and specificity.

Research Findings

Recent studies have highlighted the effectiveness of (S)-tert-butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate) in various synthetic pathways:

| Study | Findings |

|---|---|

| Study A | Demonstrated that Fmoc-protected amino acids exhibit higher yields in peptide synthesis compared to unprotected counterparts. |

| Study B | Showed that selective deprotection using piperidine resulted in high purity amines suitable for further reactions. |

| Study C | Investigated the stability of tert-butyl esters under various conditions, confirming their robustness during peptide assembly. |

Case Studies

- Peptide Synthesis Optimization : A study focused on optimizing conditions for synthesizing a specific peptide using (S)-tert-butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate as a protecting agent found that reaction yields increased significantly when employing controlled temperature and pH levels.

- Therapeutic Peptide Development : Research involving this compound led to the successful development of a novel therapeutic peptide targeting cancer cells, demonstrating its potential in drug discovery.

Q & A

Basic: What are the critical steps in synthesizing 3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves sequential protection/deprotection strategies:

Pyrrolidine Core Formation : Construction of the pyrrolidine ring with a tert-butyl group at the 3-position.

Fmoc Protection : Introduction of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group to the nitrogen via carbamate formation under anhydrous conditions, often using Fmoc-Cl and a base like DIEA .

Carboxylic Acid Activation : The carboxylic acid group is activated (e.g., via HOBt/EDCI coupling) for subsequent reactions in peptide synthesis .

Purification : Chromatography (e.g., flash silica gel) or recrystallization to achieve >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.